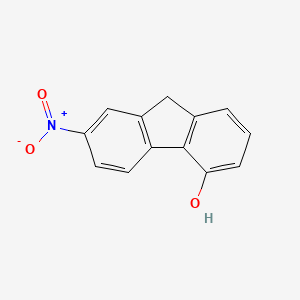
5-Hydroxy-2-nitrofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-nitrofluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group at the 5th position and a nitro group at the 2nd position on the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrofluorene typically involves the nitration of fluorene followed by hydroxylation. One common method is the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrofluorene. This intermediate is then hydroxylated using a suitable hydroxylating agent such as sodium hydroxide or potassium hydroxide under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Hydroxy-2-nitrofluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its mutagenic and carcinogenic properties, particularly in relation to its metabolites.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 5-Hydroxy-2-nitrofluorene is primarily due to its ability to form reactive intermediates. These intermediates can covalently bind to DNA, RNA, and proteins, leading to mutagenic and carcinogenic effects . The compound is metabolized by enzymes such as cytochrome P450, which catalyze the formation of reactive epoxides and hydroxylamines. These metabolites can interact with cellular macromolecules, causing mutations and other toxic effects.
Comparison with Similar Compounds
2-Nitrofluorene: Lacks the hydroxyl group at the 5th position but shares similar mutagenic properties.
8-Nitrofluoranthene: Another nitro-polycyclic aromatic hydrocarbon with higher mutagenic activity compared to 2-nitrofluorene.
3-Nitrofluoranthene: Similar to 8-nitrofluoranthene in terms of structure and bioactivity.
Uniqueness: 5-Hydroxy-2-nitrofluorene is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and reactivity in various chemical reactions, while the nitro group contributes to its mutagenic and carcinogenic properties.
Properties
CAS No. |
99585-29-2 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
7-nitro-9H-fluoren-4-ol |
InChI |
InChI=1S/C13H9NO3/c15-12-3-1-2-8-6-9-7-10(14(16)17)4-5-11(9)13(8)12/h1-5,7,15H,6H2 |
InChI Key |
PUBWNFCPDVSCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



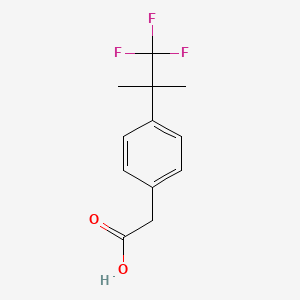
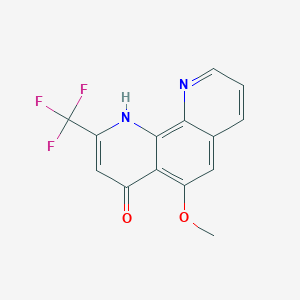
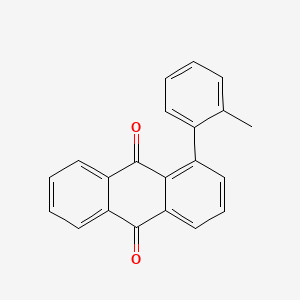
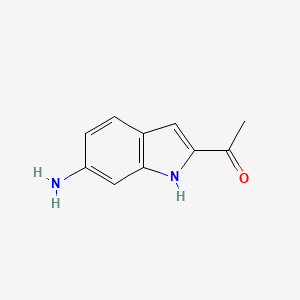
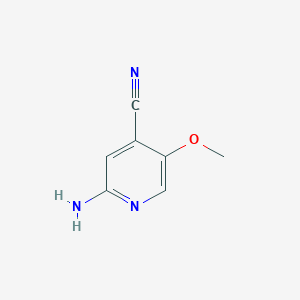
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
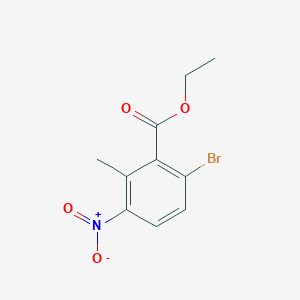
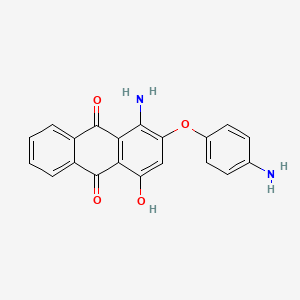
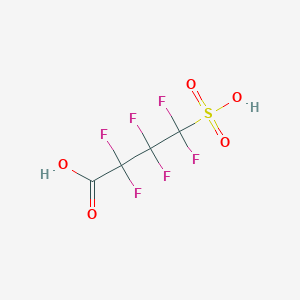
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
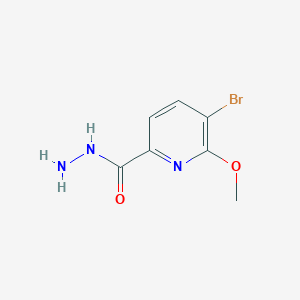
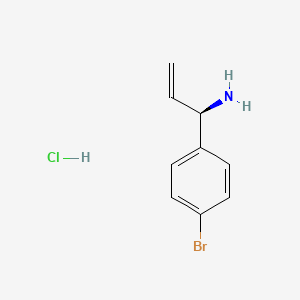
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
